5-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide
Description
5-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds This compound features a bromine atom, a furamide group, and an isothiazolidine ring with a dioxido substituent
Properties
IUPAC Name |
5-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4S/c15-13-6-5-12(21-13)14(18)16-10-3-1-4-11(9-10)17-7-2-8-22(17,19)20/h1,3-6,9H,2,7-8H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMACSOMCNCJTMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(O3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the furamide group and the isothiazolidine ring. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry
5-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have demonstrated significant inhibitory activity against lung cancer cells, suggesting potential as anticancer agents .
- Antimicrobial Properties : The thiazolidin moiety is known for its antimicrobial effects. Compounds with similar structures have been tested for their efficacy against bacterial and fungal pathogens, indicating that this compound may also possess similar properties .
Biological Studies
The compound serves as a valuable tool in biological research:
- Biochemical Assays : It can be utilized as a probe in biochemical assays to study enzyme interactions and metabolic pathways due to its ability to interact with specific molecular targets .
- Drug Development : The compound's unique structure allows it to act as a lead compound for the synthesis of new drugs targeting various diseases, particularly those involving oxidative stress and inflammation .
Synthesis of Functional Materials
This compound can be employed in the development of novel materials:
- Polymer Chemistry : Its reactivity allows it to be used as a building block for polymers with specific properties such as increased thermal stability or enhanced electrical conductivity .
- Nanomaterials : The compound can be incorporated into nanomaterials for applications in electronics and photonics due to its unique electronic properties derived from the furan ring .
Case Study 1: Anticancer Research
A recent study focused on the synthesis of derivatives based on this compound showed promising results in inhibiting tumor growth in vitro. The derivatives were tested against non-small cell lung cancer cell lines (H441 and A549), exhibiting IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another investigation evaluated the antimicrobial efficacy of compounds structurally related to this compound against various bacterial strains. Results indicated significant inhibition zones, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[2-(5-bromo-7-azabenzimidazol-1-yl)-2-oxoethyl]ethylene-1,3-diamine
- 5-bromo-1-oxoisoindolin-2-yl derivatives
- Indole derivatives with bromine substitution
Uniqueness
5-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups and structural features
Biological Activity
5-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by diverse research findings and case studies.
The compound's molecular formula is , with a molecular weight of 394.3 g/mol. Its structure features a furan ring and a thiazolidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆BrN₃O₂S |
| Molecular Weight | 394.3 g/mol |
| IUPAC Name | (5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-2-imino-1,3-thiazolidin-4-one |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various therapeutic effects. For example, the thiazolidine ring can participate in hydrogen bonding with biological macromolecules, potentially modulating their activity .
Antimicrobial Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. The compound has been tested against a panel of Gram-positive and Gram-negative bacteria as well as fungi, showing promising results in inhibiting microbial growth . The presence of the thiazolidine moiety enhances its effectiveness as an antimicrobial agent.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing thiazolidine structures. For instance:
- Case Study 1 : A derivative similar to this compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Case Study 2 : Molecular dynamics simulations revealed that compounds with similar structures interact with Bcl-2 protein via hydrophobic contacts, indicating a potential pathway for inducing apoptosis in cancer cells .
Other Biological Activities
Beyond antimicrobial and anticancer effects, thiazolidine derivatives have been investigated for their anti-inflammatory and antioxidant properties. These activities are crucial for developing therapies targeting chronic diseases where inflammation plays a significant role.
Research Findings
A comprehensive review of the literature reveals that compounds featuring the thiazolidine ring system possess a wide spectrum of pharmacological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
